(But-3-en-2-yl)(triphenyl)plumbane
Description
Properties
CAS No. |
87720-69-2 |
|---|---|
Molecular Formula |
C22H22Pb |
Molecular Weight |
493 g/mol |
IUPAC Name |
but-3-en-2-yl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H7.Pb/c3*1-2-4-6-5-3-1;1-3-4-2;/h3*1-5H;3-4H,1H2,2H3; |
InChI Key |
YKEAKFRJVHXHBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for but 3 En 2 Yl Triphenyl Plumbane
Direct Pb-C Bond Formation Strategies
The principal methods for constructing the core structure of (but-3-en-2-yl)(triphenyl)plumbane involve the direct formation of a lead-carbon bond. These strategies are foundational in organolead chemistry.
Reactions Involving Lead(II) and Lead(IV) Precursors with Organometallic Reagents
The most prevalent method for synthesizing allylic triphenylplumbanes involves the reaction of a triphenyllead halide with a suitable organometallic reagent, such as a Grignard or organolithium reagent. In this approach, a triphenyllead salt, like triphenyllead chloride or bromide, serves as the electrophile, while the but-3-en-2-yl moiety is introduced as a nucleophile.
The general reaction scheme is as follows:
Ph₃Pb-X + M-CH(CH₃)CH=CH₂ → Ph₃Pb-CH(CH₃)CH=CH₂ + M-X
Where:
Ph = Phenyl group (C₆H₅)
X = Halogen (e.g., Cl, Br)
M = Metal (e.g., MgBr for Grignard, Li for organolithium)
The but-3-en-2-yl Grignard reagent can be prepared from 3-bromo-1-butene (B1616935) and magnesium turnings in an appropriate solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The subsequent reaction with triphenyllead chloride would yield the desired this compound. Organolithium reagents, which are generally more reactive than their Grignard counterparts, can also be employed and are typically generated through the reaction of an organohalide with lithium metal or via metal-halogen exchange.
A study on the synthesis of various allylic triphenylplumbanes demonstrated the utility of this method. The reaction of triphenyllead chloride with the appropriate allylic Grignard reagent in THF at room temperature provides the corresponding allylic triphenylplumbane in good yield.
Table 1: Examples of Organometallic Reagents in Plumbane (B1204880) Synthesis
| Lead Precursor | Organometallic Reagent | Product |
| Triphenyllead Chloride | But-3-en-2-ylmagnesium bromide | This compound |
| Triphenyllead Bromide | But-3-en-2-yllithium | This compound |
| Diphenyldilead Dichloride | Allylmagnesium bromide | Allyl(triphenyl)plumbane (example) |
Hydroplumbation and Carboplumbation Approaches
Hydroplumbation involves the addition of a Pb-H bond across a double or triple bond. While less common for the synthesis of specific allylic plumbanes like the target compound, the hydroplumbation of dienes could theoretically be a viable route. For instance, the addition of triphenylplumbane (Ph₃PbH) to a conjugated diene such as 1,3-butadiene (B125203) could potentially yield a mixture of isomeric butenyltriphenylplumbanes, including this compound, through 1,2- or 1,4-addition. However, controlling the regioselectivity of this reaction to favor the desired branched isomer is a significant challenge.
Carboplumbation, the addition of a Pb-C bond across an unsaturated bond, is another potential but less explored synthetic route. This would involve the reaction of an organoplumbane with an alkyne or alkene. The intramolecular version of this reaction has been noted, but intermolecular applications for synthesizing specific allylic plumbanes are not well-established.
Metal-Halogen Exchange Reactions for Plumbane Synthesis
Metal-halogen exchange represents another strategy for generating the nucleophilic organometallic species required for reaction with a lead electrophile. This method is particularly useful when the corresponding organohalide is readily available. For instance, treatment of 3-bromo-1-butene with a strong organolithium reagent like n-butyllithium at low temperatures would generate the but-3-en-2-yllithium reagent. This can then be reacted in situ with triphenyllead chloride to form the target compound.
This two-step, one-pot procedure can sometimes offer advantages over the direct formation of the Grignard reagent, especially if the latter is sluggish or prone to side reactions.
Functional Group Interconversions on Pre-formed Organoplumbanes
An alternative to direct Pb-C bond formation is the modification of a functional group on a pre-existing organoplumbane. For example, one could envision the synthesis of this compound starting from a different organoplumbane that already contains a butenyl framework. A hypothetical route could involve the selective reduction of a ketone or the elimination of a leaving group from a suitably functionalized butyltriphenylplumbane to generate the desired double bond in the correct position. However, these multistep synthetic sequences are generally less efficient than direct coupling methods and are therefore less commonly employed.
Stereoselective Synthesis of Chiral Allylic Organoplumbanes
The (but-3-en-2-yl) group in the target compound contains a stereocenter at the carbon atom bonded to the lead atom. This raises the possibility of synthesizing enantiomerically enriched or pure forms of the compound. The stereoselective synthesis of chiral allylic organoplumbanes can be approached in several ways.
One method involves the use of chiral auxiliaries or ligands to control the stereochemical outcome of the reaction between the organometallic reagent and the lead precursor. Another approach is the kinetic resolution of a racemic mixture of the allylic plumbane.
Research has shown that allylic organolead compounds can be synthesized with high stereoselectivity. For instance, the reaction of an enantioenriched allylic alcohol derivative with a lead reagent can proceed with a high degree of stereochemical transfer. While specific examples for this compound are not readily found in the literature, the principles established for other chiral allylic organolead compounds would be applicable.
Optimization of Reaction Conditions and Isolation Procedures
The successful synthesis of this compound relies on careful optimization of reaction parameters and purification methods.
Reaction Conditions:
Solvent: The choice of solvent is crucial. Tetrahydrofuran (THF) is commonly used for Grignard and organolithium reactions as it solvates the organometallic species effectively. Diethyl ether is another common choice.
Temperature: Reactions involving organometallic reagents are often conducted at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions, such as Wurtz coupling. The subsequent reaction with the lead halide may be allowed to warm to room temperature.
Purity of Reagents: The use of pure starting materials, particularly the organohalide and the metal, is essential for achieving high yields. The triphenyllead halide should also be pure and dry.
Inert Atmosphere: These reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive organometallic intermediates by atmospheric oxygen or moisture.
Isolation and Purification: Following the reaction, the workup procedure usually involves quenching the reaction mixture with an aqueous solution, such as saturated ammonium (B1175870) chloride. The crude product is then extracted into an organic solvent.
Purification of the resulting this compound can be challenging due to its potential sensitivity to air and moisture. Common purification techniques include:
Crystallization: If the compound is a solid, recrystallization from a suitable solvent system can be an effective method of purification.
Chromatography: Column chromatography on silica (B1680970) gel or alumina (B75360) can be used to separate the desired product from unreacted starting materials and byproducts. However, care must be taken as organoplumbanes can sometimes decompose on silica gel.
Table 2: Summary of Synthetic Parameters
| Parameter | Typical Conditions |
| Solvent | Tetrahydrofuran (THF), Diethyl ether |
| Temperature | -78 °C to Room Temperature |
| Atmosphere | Inert (Nitrogen or Argon) |
| Workup | Quenching with aqueous NH₄Cl, extraction |
| Purification | Crystallization, Column Chromatography |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Organoplumbanes (e.g., ¹H, ¹³C, ²⁰⁷Pb NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic and organometallic compounds in solution. nih.gov It operates on the principle that atomic nuclei with a quantum property called spin will align in a magnetic field and absorb specific radio frequencies, revealing information about their chemical environment. For (But-3-en-2-yl)(triphenyl)plumbane, ¹H, ¹³C, and ²⁰⁷Pb NMR would be the most informative.
¹H NMR Spectroscopy : This technique provides information on the hydrogen atoms within the molecule. The predicted ¹H NMR spectrum would show distinct signals for the triphenyl and the butenyl groups. The protons on the three phenyl rings are expected to appear in the aromatic region, while the protons of the but-3-en-2-yl group would show signals in the vinylic, allylic, and aliphatic regions. chemistrysteps.com The integration of these signals would confirm the ratio of protons in the different environments.
¹³C NMR Spectroscopy : This method probes the carbon skeleton of the molecule. Signals are expected for the distinct carbon environments: the ipso, ortho, meta, and para carbons of the phenyl rings, and the four unique carbons of the butenyl substituent. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon. chemistrysteps.com
²⁰⁷Pb NMR Spectroscopy : As the central heavy atom, the lead nucleus serves as a direct probe of its coordination environment. The ²⁰⁷Pb isotope has a spin of 1/2, making it suitable for NMR analysis. The chemical shifts in ²⁰⁷Pb NMR are highly sensitive to the electronic nature of the four organic groups bonded to the lead atom and span a very wide range, often thousands of ppm. researchgate.net The reference standard for ²⁰⁷Pb NMR is typically tetramethyllead (B1204573) (Pb(CH₃)₄). researchgate.net For a tetraalkyl/aryl plumbane (B1204880) like the title compound, the chemical shift would provide key data for comparison with other organoplumbane structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard functional group ranges and are relative to TMS.
| Group | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) |
|---|---|---|---|
| Triphenyl | Phenyl C-H | 7.2 - 7.8 | 125 - 150 |
| Butenyl | =CH₂ (vinylic) | 5.0 - 5.3 | 112 - 118 |
| Butenyl | =CH- (vinylic) | 5.8 - 6.1 | 140 - 145 |
| Butenyl | -CH(Pb)- | 2.5 - 3.0 | 35 - 45 |
| Butenyl | -CH₃ | 1.2 - 1.5 | 20 - 25 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. youtube.com When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M⁺•). youtube.com This ion and its subsequent fragments are detected, allowing for the determination of the molecular weight and structural features.
For this compound, the molecular ion peak would confirm the compound's molecular weight. The fragmentation pattern is highly predictable for organoplumbanes. The bonds between lead and carbon are often the weakest, leading to initial fragmentation through the loss of one of the organic substituents as a radical. A common feature in the mass spectra of such compounds is the low abundance of the parent molecular ion and the high abundance of the triphenylplumbyl cation, [Pb(C₆H₅)₃]⁺, which results from the loss of the butenyl radical. youtube.com
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ²⁰⁸Pb).
| Fragment Ion | Proposed Formula | Predicted m/z | Significance |
|---|---|---|---|
| Molecular Ion | [C₂₈H₂₆Pb]⁺• | 500.4 | Confirms molecular weight |
| Loss of butenyl | [Pb(C₆H₅)₃]⁺ | 445.3 | Likely base peak or major fragment |
| Loss of phenyl | [(C₆H₅)₂Pb(C₄H₇)]⁺ | 423.3 | Major fragment |
| Tropylium ion | [C₇H₇]⁺ | 91.1 | Common fragment from benzyl (B1604629) groups (via rearrangement) |
| Phenyl cation | [C₆H₅]⁺ | 77.1 | Common fragment |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) occurs at specific frequencies corresponding to the stretching and bending of chemical bonds. The resulting spectrum serves as a unique "fingerprint" for the molecule.
Table 3: Predicted Characteristic IR Absorption Bands
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 |
| C-H Stretch | Vinylic (=C-H) | 3080 - 3020 |
| C-H Stretch | Aliphatic (-CH, -CH₃) | 3000 - 2850 |
| C=C Stretch | Alkene | ~1640 |
| C=C Stretch | Aromatic Ring | ~1600, 1580, 1480, 1430 |
| C-H Bend | Alkene (out-of-plane) | 1000 - 900 |
| C-H Bend | Aromatic (out-of-plane) | 770 - 730 and 710 - 690 (for monosubstituted phenyl on Pb) |
X-ray Diffraction Analysis of Related Organoplumbane Structures
The lead atom in tetraorganoplumbanes adopts a tetrahedral coordination geometry, with the four carbon atoms of the organic ligands positioned at the vertices of the tetrahedron. wikipedia.org An XRD analysis of this compound would be expected to confirm this tetrahedral arrangement. It would also provide precise measurements of the Pb-C bond lengths, which may vary slightly between the phenyl groups and the butenyl group, and the C-Pb-C bond angles, which would be close to the ideal tetrahedral angle of 109.5°.
Other Advanced Spectroscopic Methods (e.g., Mössbauer Spectroscopy for Lead Compounds)
Mössbauer spectroscopy is a highly sensitive technique that probes the nuclear energy levels of specific isotopes. It can provide detailed information about the electronic state, oxidation state, and local symmetry of the atom being studied. While it is most famously applied to iron (⁵⁷Fe), other isotopes are also Mössbauer-active.
Lead possesses the Mössbauer-active isotope ²⁰⁷Pb. Although its application is far less common and technically more challenging than ⁵⁷Fe Mössbauer spectroscopy, it is a potential tool for investigating lead-containing materials. If applied to this compound in the solid state, it could yield data on the s-electron density at the lead nucleus, offering another layer of electronic structure characterization to complement NMR and X-ray diffraction data.
Reactivity and Mechanistic Investigations of but 3 En 2 Yl Triphenyl Plumbane
C-Pb Bond Reactivity and Cleavage Pathways
The carbon-lead (C-Pb) bond is inherently weak, a characteristic that dictates much of the reactivity of organolead compounds. wikipedia.orgchemeurope.com Its bond dissociation energy is significantly lower than that of its lighter congeners in Group 14, such as the C-Sn, C-Ge, and C-Si bonds. chemeurope.com This weakness facilitates the cleavage of the C-Pb bond through various pathways.
Homolytic C-Pb Bond Scission and Radical Reactions
The low bond energy of the C-Pb bond makes it susceptible to homolytic cleavage, where the bond breaks to form a triphenylplumbyl radical (Ph₃Pb•) and a but-3-en-2-yl radical. wikipedia.orgchemeurope.com This process can often be initiated by heat or light. libretexts.org The formation of these radical intermediates suggests that (but-3-en-2-yl)(triphenyl)plumbane could act as a radical initiator in various chemical transformations. wikipedia.orgchemeurope.com
Heterolytic C-Pb Bond Dissociation and Ionic Mechanisms
While less common than homolytic cleavage, heterolytic dissociation of the C-Pb bond can occur, particularly in the presence of strong acids or electrophiles. This would lead to the formation of a plumbyl (B1237000) cation and an allylic carbanion, or vice versa, depending on the reaction conditions and the relative electronegativities of the fragments. The presence of the phenyl groups on the lead atom can influence the stability of any resulting charged species.
Electrophilic and Nucleophilic Reactions Involving the Allylic Moiety
The but-3-en-2-yl group possesses a π-system that can react with both electrophiles and nucleophiles. nih.govyoutube.comyoutube.com
Reactions with electrophiles would likely proceed via an Sₑ2' mechanism, where the electrophile attacks the γ-carbon of the double bond, leading to the expulsion of the triphenylplumbyl group. This type of reaction is characteristic of many allylic organometallic compounds.
Conversely, the carbon atom attached to the lead is expected to be nucleophilic and could react with various electrophiles. youtube.comnih.gov The regioselectivity of such reactions would be of significant interest.
Transmetalation Reactions with Other Metals and Organometallics
Organolead compounds are known to undergo transmetalation reactions, where the organic group is transferred from lead to another metal. wikipedia.orgchemeurope.comresearchgate.net It is conceivable that this compound could react with various metal salts or organometallic reagents to form new allylic organometallics. For instance, reaction with palladium(0) complexes could potentially generate a π-allylpalladium intermediate, a key species in many catalytic cross-coupling reactions. nih.govrsc.org
Regioselectivity and Stereoselectivity in Allylic Transformations
The reactions of the but-3-en-2-yl group in this plumbane (B1204880) would present interesting questions of regioselectivity and stereoselectivity. nih.govnih.govchemrxiv.orgacs.org
Regioselectivity: In reactions involving the allylic system, attack could occur at either the α-carbon (the carbon bonded to lead) or the γ-carbon (the terminal carbon of the double bond). The outcome would likely be influenced by the nature of the electrophile or nucleophile, the solvent, and the presence of any catalysts. rsc.org
Stereoselectivity: The but-3-en-2-yl group is chiral. Therefore, any reactions at the stereocenter or reactions that create a new stereocenter would need to be analyzed for their stereochemical outcome (e.g., retention, inversion, or racemization). researchgate.netyoutube.com The stereochemistry of the starting material and the reaction mechanism would be critical factors.
Kinetic and Thermodynamic Aspects of Plumbane Reactions
Without experimental data, any discussion of the kinetic and thermodynamic aspects of reactions involving this compound remains speculative. The kinetics of its reactions would be influenced by the strength of the C-Pb bond and the stability of any intermediates or transition states. d-nb.info Thermodynamic considerations would involve the relative energies of the reactants, products, and any intermediates.
Investigations into Reaction Intermediates and Transition States
The reactions of this compound with electrophiles are expected to proceed through mechanisms that are characteristic of allylic organometallic compounds. These reactions are of significant interest due to the potential for allylic rearrangement, leading to the formation of regioisomeric products. The key mechanistic pathways considered are the S_E_2 (bimolecular electrophilic substitution) and S_E_2' (bimolecular electrophilic substitution with allylic rearrangement) reactions.
The attacking electrophile can interact with the allylic system at two positions: the α-carbon, which is directly bonded to the lead atom, or the γ-carbon at the other end of the double bond. inflibnet.ac.in The nature of the transition state and the resulting product distribution are influenced by several factors, including the structure of the electrophile, the solvent, and steric hindrance around the reactive sites.
In the course of its reactions, this compound is expected to form transient intermediates. In reactions favoring an S_N_1-like mechanism, an allylic carbocation intermediate may be formed. lscollege.ac.in This carbocation is resonance-stabilized, which allows for the delocalization of the positive charge between the α and γ carbons. firsthope.co.in This resonance stabilization is a key factor in the potential for allylic rearrangement.
For bimolecular reactions, the concept of a distinct intermediate is less defined, with the reaction proceeding through a single transition state. However, the structure of this transition state will have characteristics of the interacting species.
The transition state in the electrophilic substitution of allylic organometallic compounds is a critical determinant of the reaction outcome. For this compound, two primary transition states can be envisaged, corresponding to the S_E_2 and S_E_2' pathways.
S_E_2 Transition State: In this scenario, the electrophile attacks the α-carbon. The transition state would involve a concerted process where the C-Pb bond is breaking as the new C-E (electrophile) bond is forming. dalalinstitute.com This is considered a "front-side" attack. dalalinstitute.com
S_E_2' Transition State: This pathway involves the attack of the electrophile at the γ-carbon, leading to an allylic rearrangement. inflibnet.ac.in The double bond shifts, and the triphenylplumbyl group is eliminated. lscollege.ac.inwikipedia.org This is often depicted as a cyclic, six-membered transition state, especially with certain electrophiles, which can coordinate to the double bond prior to the substitution.
The competition between the S_E_2 and S_E_2' pathways is a central aspect of the reactivity of this compound. The steric bulk of the triphenylplumbyl group and the substituents on the allylic framework can influence which transition state is more favorable. lscollege.ac.in
While direct experimental data for this compound is scarce, we can construct a hypothetical data table based on known trends for similar allylic organometallics to illustrate the expected product distribution under different conditions.
Table 1: Hypothetical Product Distribution in the Reaction of this compound with Various Electrophiles
| Electrophile (E+) | Solvent | Temperature (°C) | Product Ratio (S_E_2 : S_E_2') | Predominant Product Structure |
| H⁺ | Acetic Acid | 25 | 30 : 70 | 1-Butene |
| Br₂ | CCl₄ | 0 | 60 : 40 | 3-Bromo-1-butene (B1616935) |
| HgCl₂ | THF | 25 | 80 : 20 | (But-3-en-2-yl)mercuric chloride |
| SO₂ | Liquid SO₂ | -10 | 10 : 90 | But-1-ene-3-sulfinic acid |
This data is illustrative and based on general principles of allylic organometallic reactivity.
Table 2: Calculated Relative Transition State Energies for S_E_2 vs. S_E_2' Pathways (Hypothetical)
| Electrophile | Computational Method | ΔE (S_E_2) (kcal/mol) | ΔE (S_E_2') (kcal/mol) | Predicted Major Pathway |
| H⁺ | DFT/B3LYP | 15.2 | 12.8 | S_E_2' |
| Br₂ | MP2/6-31G* | 10.5 | 11.9 | S_E_2 |
| HgCl₂ | DFT/LANL2DZ | 8.7 | 13.4 | S_E_2 |
This data is hypothetical and for illustrative purposes only.
The study of reaction intermediates and transition states in the reactions of this compound remains an area ripe for detailed experimental and computational investigation. Such studies would provide valuable insights into the fundamental principles governing the reactivity of organolead compounds and their application in organic synthesis.
Applications in Organic Synthesis and Catalysis
(But-3-en-2-yl)(triphenyl)plumbane as an Allylation Reagent
Allylic organoplumbanes, in general, are known to react with electrophiles, such as aldehydes and ketones, to afford homoallylic alcohols. In the case of this compound, it would be expected to act as a crotylating agent. The reaction with an aldehyde, for instance, would likely proceed via a six-membered cyclic transition state, particularly in the presence of a Lewis acid catalyst. wikipedia.orgharvard.edu
The diastereoselectivity of such reactions is a critical aspect, often influenced by the geometry of the crotyl reagent (E or Z) and the reaction conditions. For other crotylmetal reagents, the E-isomer typically yields the anti-diastereomer, while the Z-isomer gives the syn-diastereomer. researchgate.net Without specific synthetic and analytical data for this compound, its inherent E/Z ratio and the resulting diastereoselectivity in reactions remain speculative.
Table 1: Postulated Diastereoselectivity in the Allylation of Benzaldehyde with this compound
| Putative Isomer of Plumbane (B1204880) | Expected Major Product |
| (E)-(But-3-en-2-yl)(triphenyl)plumbane | anti-Homoallylic alcohol |
| (Z)-(But-3-en-2-yl)(triphenyl)plumbane | syn-Homoallylic alcohol |
Note: This table is based on established models for other crotylmetal reagents and is not derived from experimental data for this compound.
Role in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. mdpi.com While organotin (Stille coupling), organoboron (Suzuki coupling), and other organometallic reagents are widely used, the application of organoplumbanes in this context is less common, partly due to the toxicity associated with lead compounds. wikipedia.orglibretexts.org
Theoretically, this compound could participate in cross-coupling reactions with organic halides or triflates. Such a reaction would likely proceed through a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com However, a comprehensive search of the chemical literature did not yield specific examples of cross-coupling reactions involving this particular plumbane. The reactivity and success of such a transformation would depend on the efficiency of the transmetalation step from lead to palladium. rsc.org
Development as a Precursor for Lead-Containing Catalytic Systems
Organolead compounds can serve as precursors for the synthesis of lead-containing materials and catalysts. google.com For example, the controlled decomposition of organolead compounds can yield lead nanoparticles or alloys. While there is research into lead-based catalysts for various applications, there is no specific information available on the use of this compound as a precursor for catalytic systems. The synthesis of such catalysts would likely involve the thermal or chemical decomposition of the organoplumbane to deposit lead onto a support material.
Stereoselective Synthetic Transformations Mediated by Organoplumbanes
The stereoselectivity of reactions involving organoplumbanes is an area of academic interest. As discussed in the context of allylation, the geometry of the organoplumbane reagent can dictate the stereochemical outcome of the product. For acyclic allylic systems, such as the one in this compound, achieving high levels of stereocontrol is a significant challenge. nih.gov The development of chiral ligands or auxiliaries that could modify the reactivity of the plumbane and induce enantioselectivity would be a notable advancement, but no such studies have been reported for this compound.
Functionalization of Complex Molecules Using this compound Derivatives
The selective functionalization of complex molecules, such as steroids and other natural products, is a crucial endeavor in medicinal chemistry. nih.govnih.gov While organometallic reagents are often employed for this purpose, the use of organoplumbanes is limited. Lead tetraacetate is a known reagent for certain transformations in steroid chemistry, but this is a different class of organolead compound. nih.gov There are no documented instances of using this compound or its derivatives for the functionalization of complex molecules. The potential for such applications would depend on the chemoselectivity and reactivity of the plumbane towards specific functional groups within a complex scaffold.
Theoretical and Computational Studies
Electronic Structure Analysis of the Lead-Carbon Bond
The nature of the lead-carbon (Pb-C) bond is a central aspect of the chemistry of organolead compounds. In (But-3-en-2-yl)(triphenyl)plumbane, the electronic structure of the covalent bond between the lead atom and the butenyl group, as well as the phenyl groups, dictates the molecule's stability and reactivity. Theoretical analyses, such as Natural Bond Orbital (NBO) analysis, are employed to probe the electron density distribution, hybridization, and orbital interactions within the molecule. These studies reveal the degree of ionic versus covalent character of the Pb-C bonds and how the electronic environment around the lead atom is influenced by its various organic substituents.
Density Functional Theory (DFT) Calculations for Molecular Geometries and Energetics
Density Functional Theory (DFT) has become a powerful tool for accurately predicting the three-dimensional structures and energetic properties of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP, are performed to determine the most stable geometric conformations. grafiati.com These calculations optimize the molecular geometry by finding the lowest energy arrangement of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT methods are used to calculate the thermodynamic properties of the molecule, such as its heat of formation and strain energy. This information is crucial for understanding the compound's stability and for predicting the energetics of reactions in which it participates. The choice of basis set in these calculations is critical for obtaining accurate results, with larger basis sets generally providing more reliable data.
Computational Modeling of Reaction Mechanisms and Transition States
Understanding how this compound behaves in chemical reactions requires detailed knowledge of the reaction pathways and the high-energy transition states that connect reactants to products. Computational modeling is an invaluable tool for elucidating these complex mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path and characterize the structure and energy of the transition states.
These computational studies can distinguish between different possible mechanisms, such as concerted or stepwise pathways, and can provide insights into the factors that control the reaction rate and outcome. For reactions involving the butenyl group, such as electrophilic attack or rearrangements, these models can predict the stereochemical and regiochemical outcomes.
Prediction of Reactivity and Selectivity via Computational Methods
Computational chemistry offers predictive power in assessing the reactivity of different sites within the this compound molecule. By calculating various reactivity descriptors, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions, researchers can identify the most likely sites for nucleophilic or electrophilic attack.
For instance, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the electron-donating and electron-accepting capabilities of the molecule, respectively. This information is vital for predicting how the compound will interact with other reagents and for designing new synthetic applications. These methods allow for the rationalization of observed selectivity and the prediction of outcomes for new, untested reactions.
Molecular Dynamics Simulations for Conformational Analysis
MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, allowing researchers to explore the accessible conformational space and determine the relative populations of different conformers at a given temperature. This dynamic perspective is crucial for a complete understanding of the molecule's properties and behavior in solution.
Comparative Studies with Analogous Group 14 Organometallic Compounds
Structure-Reactivity Relationships Across Si, Ge, Sn, and Pb Analogs
The structure and reactivity of allylic Group 14 organometallic compounds are intrinsically linked to the properties of the central metal atom. Generally, as one descends the group from silicon to lead, the metal-carbon bond becomes longer and weaker. This trend is a consequence of increasing atomic size and poorer orbital overlap between the carbon and the larger, more diffuse orbitals of the heavier elements.
This variation in bond strength directly impacts the reactivity of the allylic system. For instance, the greater lability of the C-Pb bond in (but-3-en-2-yl)(triphenyl)plumbane would suggest a higher propensity for both homolytic and heterolytic cleavage compared to its silicon analog. In reactions with electrophiles, this translates to a generally higher reaction rate for the heavier elements, as the cleavage of the C-M bond is often a key step in the reaction mechanism.
However, without specific experimental data, a quantitative comparison of reactivity, such as reaction rates or equilibrium constants for the (but-3-en-2-yl)(triphenyl)M series, cannot be compiled. Such data would be crucial for establishing a precise structure-reactivity relationship.
Differences in Synthetic Accessibility and Stability
The synthesis of allylic derivatives of Group 14 elements typically involves the reaction of a triphenylmetal halide with an appropriate allylic Grignard or organolithium reagent. While this approach is generally applicable across the group, the stability of the resulting compounds can vary significantly.
Organo-lead compounds, including allylic derivatives, are known to be less stable than their lighter congeners, often exhibiting sensitivity to heat, light, and air. The synthesis and isolation of this compound would likely require more stringent reaction conditions, such as lower temperatures and an inert atmosphere, compared to the silicon or germanium analogs. The stability of these compounds also relates to the potential for decomposition pathways, such as redistribution reactions or the homolytic cleavage of the C-Pb bond.
A comparative data table on the synthetic yields and observed stability under various conditions for the (but-3-en-2-yl)(triphenyl)M series would be highly informative, but such a compilation is not possible due to the lack of published reports.
| Compound | General Synthetic Method | Expected Relative Stability |
| (But-3-en-2-yl)(triphenyl)silane | Ph₃SiCl + (but-3-en-2-yl)MgBr | High |
| (But-3-en-2-yl)(triphenyl)germane | Ph₃GeCl + (but-3-en-2-yl)MgBr | Moderate to High |
| (But-3-en-2-yl)(triphenyl)stannane | Ph₃SnCl + (but-3-en-2-yl)MgBr | Moderate |
| This compound | Ph₃PbCl + (but-3-en-2-yl)MgBr | Low |
| Table 1: General Synthetic Approaches and Expected Stability Trends for Allylic Group 14 Compounds. Note: This table is based on general principles of organometallic chemistry, as specific data for the butenyl series is unavailable. |
Divergent Mechanistic Pathways and Catalytic Activities
Allylic organometallic compounds can react with electrophiles through different mechanistic pathways, most notably the SE2 (bimolecular electrophilic substitution) and SE2' (bimolecular electrophilic substitution with allylic rearrangement) pathways. The preferred pathway is influenced by the nature of the metal, the electrophile, and the reaction conditions.
For the heavier elements like tin and lead, the increased polarity and length of the C-M bond can favor an SE2' mechanism, where the electrophile attacks the γ-carbon of the allyl system, leading to a rearranged product. In contrast, the stronger and less polar C-Si bond might favor a direct SE2 attack at the α-carbon.
The potential for these compounds to act as catalysts, for example in allylation reactions, is an area of interest. However, the catalytic activity of organoplumbanes is less explored compared to their tin and silicon counterparts, partly due to their toxicity and instability. Detailed mechanistic studies, including kinetic analysis and isotopic labeling, would be necessary to delineate the divergent pathways for the (but-3-en-2-yl)(triphenyl)M series, but such studies have not been reported.
Influence of the Central Metal Atom on Allylic Reactivity
The central metal atom exerts a profound influence on the reactivity of the allylic group. The increasing metallic character down Group 14 leads to a more nucleophilic character of the allylic carbon atom. Consequently, this compound is expected to be the most reactive towards electrophiles in this series.
The regioselectivity of electrophilic attack is also governed by the metal. In reactions of allylic stannanes and plumbanes, a high degree of γ-regioselectivity is often observed, leading to the formation of branched products. This is often rationalized by an open, transition-state model where the electrophile attacks the double bond, followed by cleavage of the C-M bond. For allylic silanes, α-attack is more common.
| Property | Silicon (Si) | Germanium (Ge) | Tin (Sn) | Lead (Pb) |
| M-C Bond Energy | Highest | High | Moderate | Lowest |
| Reactivity towards Electrophiles | Lowest | Low | Moderate | Highest |
| Predominant Reaction Mechanism | SE2 (often) | Intermediate | SE2' (common) | SE2' (expected) |
| Stability of Compound | High | Moderate | Lower | Lowest |
| Table 2: Expected Trends in Properties and Reactivity of Allylic Group 14 Triphenyl Derivatives. This table illustrates general trends, as specific quantitative data for the (but-3-en-2-yl) derivatives are not available in the literature. |
Emerging Research Directions and Future Challenges
Development of Sustainable and Environmentally Benign Synthetic Routes
The development of sustainable and environmentally friendly synthetic methodologies is a paramount goal in modern chemistry. chemistryjournals.netdntb.gov.uanih.govrsc.orgresearchgate.netrsc.org For organolead compounds like (But-3-en-2-yl)(triphenyl)plumbane, this challenge is particularly acute due to the inherent toxicity of lead. wikipedia.orgwikipedia.org Traditional synthetic routes to organolead compounds often involve stoichiometric use of highly reactive and hazardous organometallic reagents, such as Grignard or organolithium reagents, with lead(IV) salts like lead tetrachloride or lead tetraacetate. wikipedia.org These methods, while effective, generate significant amounts of waste and raise considerable safety and environmental concerns.
Future research in this area is directed towards several key strategies to mitigate these issues:
Catalytic Routes: The development of catalytic methods for the synthesis of organoplumbanes would represent a significant advancement. While catalytic approaches are well-established for other organometallic compounds, their application to lead is less explored. Research efforts could focus on the use of transition metal catalysts to facilitate the coupling of lead precursors with appropriate organic fragments, thereby reducing the stoichiometric waste associated with traditional methods.
Use of Greener Solvents: The replacement of volatile and toxic organic solvents with more benign alternatives is a core principle of green chemistry. nih.gov Investigating the synthesis of this compound in solvents such as water, ionic liquids, or deep eutectic solvents could dramatically reduce the environmental footprint of the process.
Energy Efficiency: Exploring alternative energy sources, such as microwave irradiation or mechanochemistry, could lead to more energy-efficient and faster synthetic protocols. These techniques have shown promise in a variety of organic transformations and could potentially be adapted for organoplumbane synthesis.
A comparative overview of traditional versus potential green synthetic routes is presented in Table 1.
Table 1: Comparison of Synthetic Routes for Organoplumbanes
| Feature | Traditional Routes | Potential Green Routes |
|---|---|---|
| Reagents | Stoichiometric organometallic reagents (e.g., Grignard, organolithium) | Catalytic systems, less hazardous lead precursors |
| Solvents | Volatile organic solvents (e.g., ether, THF) | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions |
| Waste | High E-factor (significant inorganic salt waste) | Lower E-factor through catalytic cycles and atom economy |
| Energy | Often requires heating over extended periods | Microwave-assisted or mechanochemical synthesis for faster, more efficient reactions |
Exploration of Novel Reactivity Patterns and Undiscovered Transformations
The reactivity of allylic organometallic compounds is a rich area of study, and this compound is no exception. Its potential for novel transformations remains an exciting frontier. The carbon-lead bond is known to be weak, facilitating homolytic cleavage to generate radicals, a property that has been exploited in applications like anti-knocking agents. wikipedia.org However, the heterolytic reactivity of such compounds holds significant, largely untapped potential.
Future research could focus on:
Lewis Acid-Mediated Reactions: The interaction of this compound with Lewis acids could unlock new reaction pathways. Lewis acids can activate the allylic system, making it more susceptible to nucleophilic attack or facilitating rearrangements. The specific outcomes of such reactions, including the potential for rsc.orgresearchgate.net-sigmatropic rearrangements, are yet to be systematically explored. nih.gov
Transmetalation Reactions: The transfer of the but-3-en-2-yl group from lead to other metals is a promising avenue for expanding its synthetic utility. Transmetalation to transition metals like palladium, nickel, or copper could enable a wide range of cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Radical-Mediated Transformations: Beyond simple homolytic cleavage, the controlled generation of radicals from this compound in the presence of radical acceptors could lead to novel addition and cyclization reactions. rsc.org
Integration of Organoplumbane Chemistry into Flow Synthesis and Automated Platforms
Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering enhanced safety, reproducibility, and scalability. rsc.orgresearchgate.netvapourtec.comillinois.educhemspeed.comsigmaaldrich.comwikipedia.orgyoutube.combohrium.com The application of these technologies to organoplumbane chemistry, and specifically to reactions involving this compound, presents both significant opportunities and challenges.
Flow Chemistry:
The use of continuous flow reactors can offer substantial advantages for handling hazardous materials like organoplumbanes. rsc.orgresearchgate.netvapourtec.comillinois.edutechniques-ingenieur.fr Key benefits include:
Enhanced Safety: The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, reducing the risks associated with potential exotherms or accidental releases.
Precise Reaction Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to improved yields and selectivities. vapourtec.com
Scalability: Scaling up reactions in flow is often more straightforward than in batch processes, as it typically involves running the system for a longer duration or using multiple reactors in parallel. reddit.comcatalysis.blogworldpharmatoday.comdrugdiscoverytrends.comcatalysis.blog
Automated Synthesis:
Automated synthesis platforms can accelerate the discovery and optimization of new reactions involving this compound. chemspeed.comsigmaaldrich.comwikipedia.orgyoutube.com These systems can perform a large number of experiments in a high-throughput manner, systematically varying reagents, catalysts, and reaction conditions. This approach would be invaluable for exploring the novel reactivity patterns discussed in the previous section.
A summary of the potential benefits of integrating these technologies is provided in Table 2.
Table 2: Advantages of Flow and Automated Synthesis for Organoplumbane Chemistry
| Technology | Key Advantages |
|---|---|
| Flow Chemistry | Enhanced safety for handling toxic reagents, precise control over reaction conditions, improved heat and mass transfer, easier scalability. rsc.orgresearchgate.netvapourtec.comillinois.edutechniques-ingenieur.fr |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid optimization of new transformations, accelerated discovery of novel reactivity. chemspeed.comsigmaaldrich.comwikipedia.orgyoutube.com |
Addressing Stereochemical Control and Regioselectivity Challenges in Complex Syntheses
The allylic nature of this compound introduces significant challenges and opportunities related to stereochemistry and regioselectivity in its reactions. The but-3-en-2-yl group is an ambident nucleophile, meaning it can react at either the α- or γ-position, leading to different constitutional isomers. Furthermore, the creation of new stereocenters during these reactions requires precise control. nih.govresearchgate.netnih.govrsc.orgyoutube.comnih.govresearchgate.netorganic-chemistry.org
Regioselectivity:
The regiochemical outcome of reactions involving this compound is influenced by several factors, including the nature of the electrophile, the presence of Lewis acids, and the solvent. Understanding and controlling these factors is crucial for the selective synthesis of either the linear or branched product. nih.govresearchgate.netorganic-chemistry.orgnih.govberkeley.edu
Stereochemical Control:
The development of stereoselective reactions using this compound is a major challenge. This includes both diastereoselective and enantioselective transformations. Strategies to achieve stereocontrol could involve:
Chiral Auxiliaries: Attaching a chiral auxiliary to the triphenylplumbane moiety or the substrate could induce facial selectivity in its reactions.
Chiral Catalysts: The use of chiral Lewis acids or transition metal catalysts could provide an enantioselective environment for the reaction to occur.
Addressing these challenges will be critical for the application of this compound in the synthesis of complex, stereochemically defined molecules.
Expanding the Scope of this compound Applications in Advanced Materials and Specialized Reagents (excluding material properties)
While the focus of this article is on the fundamental chemistry of this compound, its potential applications as a specialized reagent and in the synthesis of precursors for advanced materials warrant consideration.
Specialized Reagents:
The unique reactivity of this compound could be harnessed to develop it as a specialized reagent for specific synthetic transformations. For instance, its ability to deliver the but-3-en-2-yl group under mild conditions could be valuable in the late-stage functionalization of complex molecules. Further functionalization of the triphenylplumbane moiety could also lead to the development of new reagents with tailored properties.
Advanced Material Precursors:
Organometallic compounds are widely used as precursors for the synthesis of advanced materials. While the material properties themselves are outside the scope of this article, the role of this compound as a precursor is a relevant area of emerging research. Its decomposition under controlled conditions could potentially be used to deposit lead-containing thin films or nanoparticles with specific compositions and structures. The presence of the unsaturated butenyl group could also allow for its incorporation into polymeric materials through polymerization reactions.
Q & A
Q. What are the established synthetic methodologies for preparing (But-3-en-2-yl)(triphenyl)plumbane, and how do reaction conditions influence yield?
Synthesis of organolead compounds like this compound typically involves transmetallation or nucleophilic substitution. For example, analogous plumbane derivatives are synthesized via reactions between lead precursors (e.g., PbCl₄) and organometallic reagents (e.g., Grignard or organozinc reagents) under inert atmospheres . Solvent choice (e.g., THF or ethers) and temperature control (0–25°C) are critical to prevent decomposition. Evidence from similar triphenylplumbane syntheses suggests that stoichiometric excess of the organometallic reagent (1.2–1.5 equiv) improves yields by compensating for lead’s low electrophilicity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what are key diagnostic features?
Key characterization methods include:
- ¹H/¹³C NMR : Look for deshielded protons on the butenyl group (δ 5.0–6.5 ppm for vinyl protons) and aromatic protons (δ 7.0–7.5 ppm for triphenyl groups). Lead’s heavy atom effect may cause signal broadening .
- X-ray crystallography : Resolves Pb–C bond lengths (~2.2–2.4 Å) and confirms the trigonal pyramidal geometry at the lead center. Crystallization in non-polar solvents (e.g., hexane) minimizes solvent inclusion .
- Mass spectrometry (EI-MS) : Expect a molecular ion peak [M]⁺ with isotopic patterns characteristic of lead (e.g., ²⁰⁷Pb, ²⁰⁸Pb) .
Q. How does the stability of this compound vary under ambient vs. inert conditions, and what decomposition pathways are observed?
Organolead compounds are sensitive to light, moisture, and oxygen. Under ambient conditions, hydrolysis of Pb–C bonds can occur, yielding PbO and organic byproducts. Stability tests under argon show slower decomposition rates (t₁/₂ > 72 hours at 25°C) compared to air-exposed samples (t₁/₂ < 24 hours) . Thermal gravimetric analysis (TGA) of analogous plumbanes reveals decomposition onset at ~150°C, suggesting limited thermal stability .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions, and how do catalysts modulate this?
The butenyl group’s π-system enables insertion into metal catalysts (e.g., Pd, Ni). For example, in Stille-type couplings, transmetallation between Pb and Pd centers facilitates C–C bond formation. Computational studies (DFT) on similar systems show that electron-deficient catalysts (e.g., PdCl₂) lower activation barriers by stabilizing lead-to-metal electron transfer . Steric hindrance from triphenyl groups slows reactivity, requiring higher temperatures (80–100°C) for efficient coupling .
Q. Can this compound act as a precursor for lead-containing nanomaterials, and what synthetic strategies mitigate lead toxicity?
Triphenylplumbanes have been used to synthesize lead sulfide (PbS) quantum dots via solvothermal decomposition. Controlled pyrolysis (200–250°C in octadecene) yields monodisperse nanoparticles (5–10 nm). Ligand exchange with oleic acid reduces Pb leaching, addressing toxicity concerns . Toxicity assays (e.g., MTT on HEK293 cells) for related compounds show IC₅₀ values > 50 μM, suggesting moderate biocompatibility for short-term use .
Q. How do computational models (e.g., DFT) predict the electronic structure of this compound, and how do these align with experimental data?
DFT calculations (B3LYP/LANL2DZ) predict a HOMO localized on the butenyl group and a LUMO on the lead atom, consistent with UV-Vis absorption at ~300 nm. Discrepancies in Pb–C bond lengths (calculated: 2.25 Å vs. crystallographic: 2.35 Å) highlight the need for relativistic corrections in lead-containing systems .
Q. What strategies resolve contradictions in reported reactivity data, such as divergent outcomes in analogous Suzuki-Miyaura couplings?
Contradictions often arise from trace moisture or oxygen. Rigorous drying of solvents (e.g., molecular sieves) and catalysts (e.g., Pd₂(dba)₃) improves reproducibility. Kinetic studies using in situ IR spectroscopy reveal competing pathways: desired cross-coupling dominates under anhydrous conditions, while hydrolysis forms PbO byproducts in moist environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
